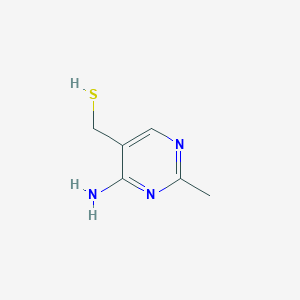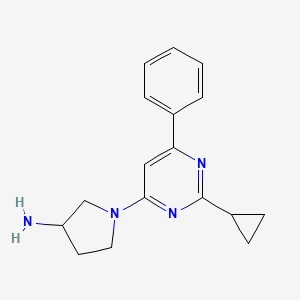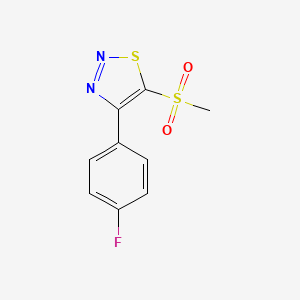
4-(4-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- is a heterocyclic compound with the following structure:
- It contains a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom.
- The compound’s fluorophenyl and methylsulfonyl substituents contribute to its unique properties.
4-(4-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole: C9H6FNO2S2
.Métodos De Preparación
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, one approach involves the reaction of appropriate starting materials under controlled conditions.
Reaction Conditions: The synthesis may involve cyclization reactions, such as the condensation of suitable precursors.
Industrial Production: Industrial-scale production methods would require optimization for yield, scalability, and safety.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and substituents. Detailed studies are needed to identify major products.
Aplicaciones Científicas De Investigación
Chemistry: Investigate its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug scaffold.
Medicine: Assess its pharmacological properties, including potential therapeutic applications.
Industry: Evaluate its use in materials science, such as organic electronics or catalysts.
Mecanismo De Acción
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds: Other thiadiazoles, such as 1,2,3-thiadiazoles with different substituents (e.g., alkyl, aryl, or heterocyclic groups).
Uniqueness: Highlight its distinct features, such as the combination of fluorophenyl and methylsulfonyl groups.
Propiedades
Fórmula molecular |
C9H7FN2O2S2 |
|---|---|
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-5-methylsulfonylthiadiazole |
InChI |
InChI=1S/C9H7FN2O2S2/c1-16(13,14)9-8(11-12-15-9)6-2-4-7(10)5-3-6/h2-5H,1H3 |
Clave InChI |
DDQWZTQNDSLUCM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


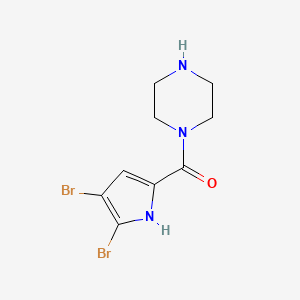

![4-Chloro-2-cyclohexylbenzofuro[3,2-d]pyrimidine](/img/structure/B11776499.png)

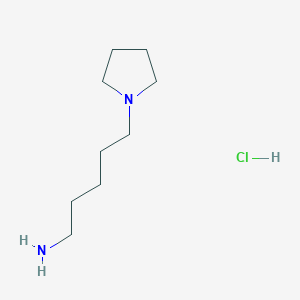
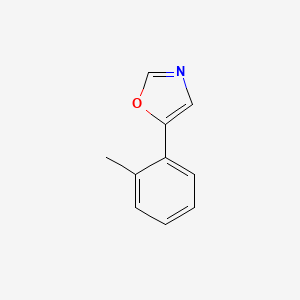
![4-Bromo-2-methyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11776517.png)
![Tert-butyl (8-iodo-2-oxo-2,4-dihydro-1H-benzo[D][1,3]oxazin-6-YL)carbamate](/img/structure/B11776538.png)
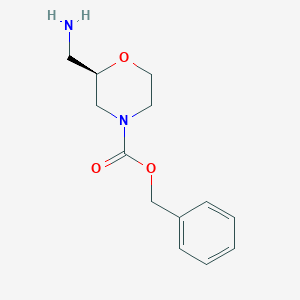

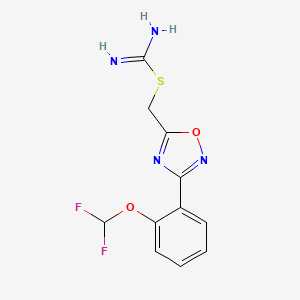
![(2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11776553.png)
